

Navigating the Synthesis and Application of Brominated Methoxybenzophenones: A Technical Guide

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Compound of Interest

Compound Name:	<i>2-Bromo-2'-methoxybenzophenone</i>
CAS No.:	131118-02-0
Cat. No.:	B139951

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A Note to the Researcher: Initial inquiries for "**2-Bromo-2'-methoxybenzophenone**" have revealed that this specific isomeric configuration is not readily available as a standard research chemical and lacks extensive documentation in scientific literature and supplier databases. Therefore, this guide will focus on a closely related and well-characterized isomer, 2-Bromo-4'-methoxybenzophenone (CAS No. 59142-63-1). The principles of reactivity and potential applications discussed herein are likely to share similarities with other brominated methoxybenzophenone derivatives, providing valuable insights for researchers exploring this chemical space.

Introduction: The Benzophenone Scaffold in Drug Discovery

Benzophenones represent a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.^{[1][2]} The diaryl ketone structure

provides a versatile platform for functionalization, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets. The introduction of halogen and methoxy substituents, as seen in 2-Bromo-4'-methoxybenzophenone, can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.

Physicochemical Characteristics of 2-Bromo-4'-methoxybenzophenone

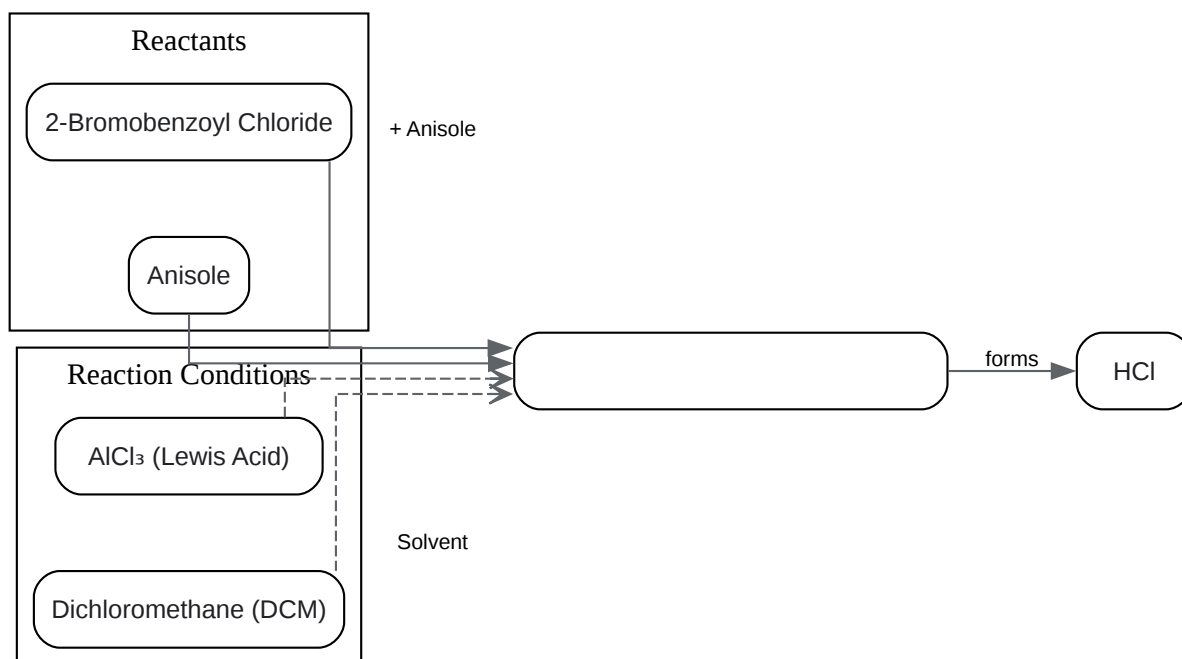
A thorough understanding of a research chemical's physical and chemical properties is fundamental to its effective use in experimental settings.

Property	Value	Source
CAS Number	59142-63-1	[3]
Molecular Formula	C ₁₄ H ₁₁ BrO ₂	[3]
Molecular Weight	291.14 g/mol	[3]
Melting Point	90–92°C	[3]
Boiling Point	392.2°C at 760 mmHg	[3]
Flash Point	191°C	[3]
Density	1.401 g/cm ³	[3]
Appearance	Solid	[3]

Synthesis of 2-Bromo-4'-methoxybenzophenone

The synthesis of 2-Bromo-4'-methoxybenzophenone typically involves a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds between aromatic rings and acyl groups.

A plausible synthetic route would involve the reaction of 2-bromobenzoyl chloride with anisole (methoxybenzene) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).



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Caption: Synthetic pathway for 2-Bromo-4'-methoxybenzophenone.

Experimental Protocol: Friedel-Crafts Acylation

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

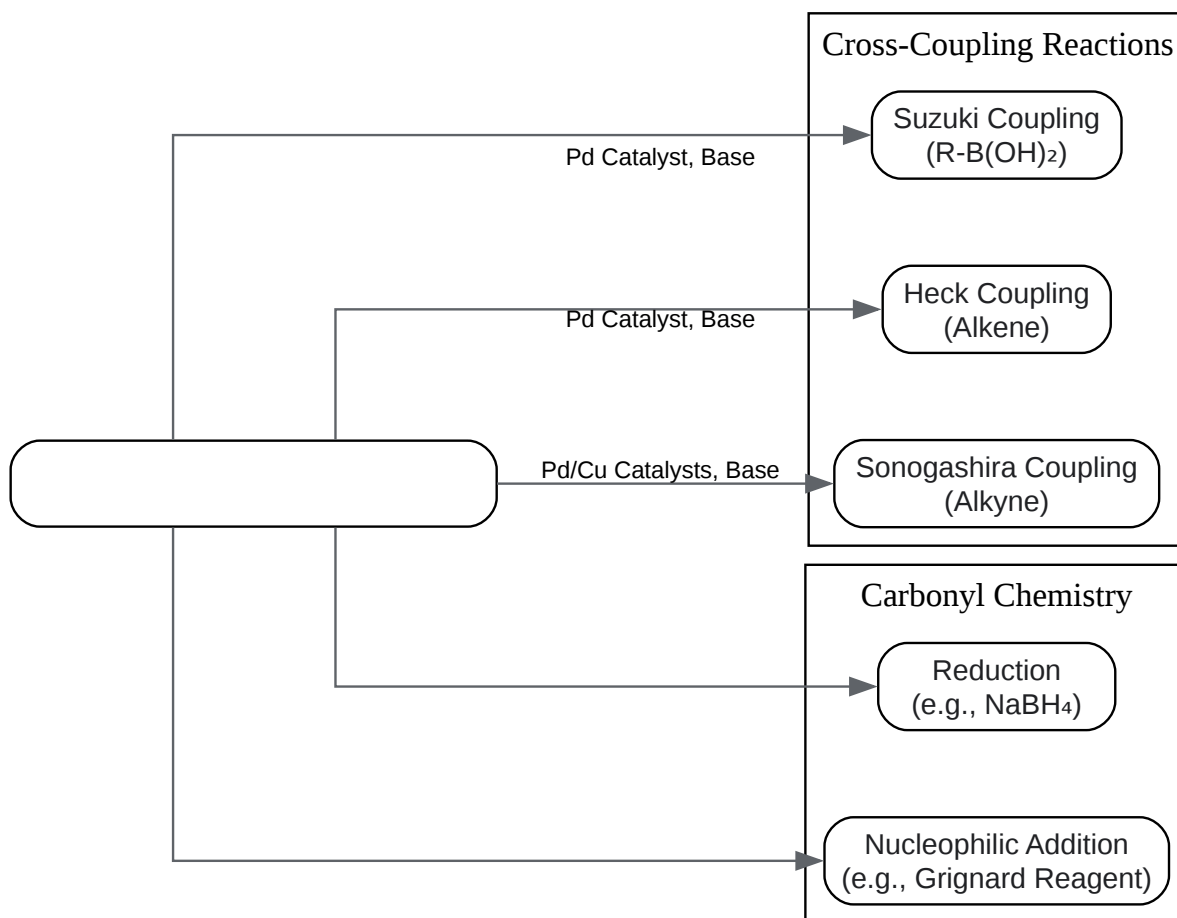
- **Reaction Setup:** To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane (DCM). Cool the suspension to 0°C in an ice bath.
- **Addition of Reactants:** Dissolve 2-bromobenzoyl chloride (1 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the 2-bromobenzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.

- **Addition of Anisole:** After the addition is complete, add anisole (1 equivalent) dropwise to the reaction mixture.
- **Reaction Progression:** Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
- **Washing:** Combine the organic layers and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-Bromo-4'-methoxybenzophenone.

Reactivity and Synthetic Utility

The chemical reactivity of 2-Bromo-4'-methoxybenzophenone is dictated by its key functional groups: the ketone, the brominated aromatic ring, and the methoxy-activated aromatic ring.

- **The Ketone Carbonyl:** The carbonyl group can undergo nucleophilic addition reactions, reduction to a secondary alcohol, or serve as a handle for further derivatization.
- **The Carbon-Bromine Bond:** The bromine atom on the phenyl ring is a versatile functional group for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide variety of substituents, including alkyl, aryl, and alkynyl groups, making it a valuable intermediate for building molecular complexity.



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Caption: Key reaction pathways for 2-Bromo-4'-methoxybenzophenone.

Applications in Research and Drug Development

While specific biological activities for 2-Bromo-4'-methoxybenzophenone are not extensively reported, its structural motifs suggest several potential areas of application in drug discovery and development.

- **Intermediate for API Synthesis:** As a functionalized benzophenone, this compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.[4] The ability to perform cross-coupling reactions at the bromine position allows for the systematic exploration of structure-activity relationships.

- **Scaffold for Kinase Inhibitors:** The diaryl ketone scaffold is present in some kinase inhibitors. The specific substitution pattern of 2-Bromo-4'-methoxybenzophenone could be explored for the development of novel inhibitors targeting specific kinases involved in cancer or inflammatory diseases.
- **Photochemical Probes:** Benzophenones are well-known photosensitizers. The presence of a heavy bromine atom could potentially influence the photochemical properties, making it a candidate for the development of photolabeling probes or for applications in photodynamic therapy research.

Safety and Handling

As with any research chemical, proper safety precautions must be observed when handling 2-Bromo-4'-methoxybenzophenone.

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
- **Handling:** Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
- **Storage:** Store in a cool, dry, and well-ventilated place away from incompatible materials.

Always consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Conclusion

2-Bromo-4'-methoxybenzophenone is a valuable research chemical that offers a versatile platform for synthetic transformations. Its utility as a building block in medicinal chemistry and materials science is underscored by the reactivity of its functional groups. While direct biological data for this specific isomer is limited, the broader importance of the benzophenone scaffold suggests that it holds potential for the development of novel compounds with interesting biological and photophysical properties.

References

- Khanum, S. A., et al. (2015). N-cyclopropylbenzamide-benzophenone hybrids as novel inhibitors of p38 mitogen-activated protein kinase (MAPK). *RSC Advances*, 5(82), 66949-

66958.

- Chem-Impex. (n.d.). 2-Bromo-5-hydroxy-4-methoxybenzaldehyde. Retrieved from [[Link](#)]
- RSC Publishing. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Retrieved from [[Link](#)]
- Khan, K. M., et al. (2015). Diamide-coupled benzophenone analogues as potential anticancer agents. *Bioorganic & Medicinal Chemistry Letters*, 25(16), 3242-3246.

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Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. [echemi.com](https://www.echemi.com/) [[echemi.com](https://www.echemi.com/)]
- 4. [chemimpex.com](https://www.chemimpex.com/) [[chemimpex.com](https://www.chemimpex.com/)]
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